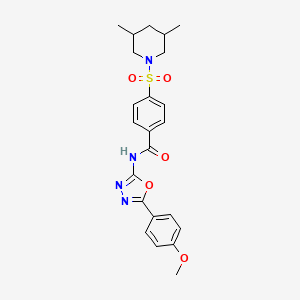

4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide

Description

4-((3,5-Dimethylpiperidin-1-yl)sulfonyl)-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide is a synthetic small molecule characterized by a benzamide core linked to a sulfonyl-substituted 3,5-dimethylpiperidine moiety and a 1,3,4-oxadiazole ring bearing a 4-methoxyphenyl group. This compound integrates structural motifs associated with diverse biological activities, including antimicrobial and enzyme inhibitory properties. The 1,3,4-oxadiazole ring is a pharmacophoric element known for enhancing metabolic stability and binding affinity, while the sulfonyl-piperidine group may improve solubility and membrane permeability .

Synthesis of analogous compounds (e.g., 5-substituted-1,3,4-oxadiazol-2-yl derivatives) typically involves multi-step protocols, such as cyclization of thiosemicarbazides, sulfonation, and nucleophilic substitution (see ). For the target compound, key steps likely include:

Properties

IUPAC Name |

4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N4O5S/c1-15-12-16(2)14-27(13-15)33(29,30)20-10-6-17(7-11-20)21(28)24-23-26-25-22(32-23)18-4-8-19(31-3)9-5-18/h4-11,15-16H,12-14H2,1-3H3,(H,24,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZVRVVPCUYNWPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=C(C=C4)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

Formation of the Piperidine Derivative: The synthesis begins with the preparation of the 3,5-dimethylpiperidine derivative. This can be achieved through the alkylation of piperidine with appropriate alkyl halides under basic conditions.

Sulfonylation: The piperidine derivative is then sulfonylated using sulfonyl chloride in the presence of a base such as triethylamine to form the sulfonyl piperidine intermediate.

Oxadiazole Formation: The oxadiazole ring is synthesized separately by reacting hydrazine with an appropriate carboxylic acid derivative, followed by cyclization.

Coupling Reaction: The final step involves coupling the sulfonyl piperidine intermediate with the oxadiazole derivative and 4-methoxyphenyl benzamide under suitable conditions, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized at the piperidine ring or the methoxy group, leading to the formation of corresponding N-oxides or phenolic derivatives.

Reduction: Reduction reactions can target the oxadiazole ring or the sulfonyl group, potentially leading to ring opening or desulfonylation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides or phenols, while reduction could produce amines or alcohols.

Scientific Research Applications

4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide has several scientific research applications:

Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as a scaffold for designing inhibitors or modulators of specific biological targets.

Pharmaceuticals: It may be explored for its pharmacological properties, including anti-inflammatory, antimicrobial, or anticancer activities.

Material Science: The compound’s functional groups could be utilized in the development of novel materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, modulating their activity. For example, it could inhibit an enzyme by occupying its active site or act as an agonist/antagonist at a receptor, altering signal transduction pathways.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The target compound shares structural homology with sulfonamide-linked 1,3,4-oxadiazole derivatives. Below is a detailed comparison based on substituents, sulfonyl groups, and biological activities:

Table 1: Structural and Functional Comparison

Key Findings:

However, this may reduce membrane penetration efficiency relative to hydrophobic groups like 4-methylphenyl . Methoxy groups are associated with reduced cytotoxicity in some analogs, suggesting a favorable safety profile for the target compound.

Sulfonyl Group Variations: The 3,5-dimethylpiperidin-1-yl sulfonyl group in the target compound introduces steric bulk, which may hinder binding to off-target enzymes compared to the simpler 4-methylpiperidin-1-yl group in compounds.

Biological Activity :

- compounds with 4-chlorophenyl substituents exhibit potent antibacterial activity (MIC: 8 µg/mL against S. aureus), attributed to halogen-mediated interactions with bacterial enzymes. The target compound’s methoxy group may shift activity toward Gram-negative strains due to altered polarity.

- Piperidine-substituted sulfonamides in show variable antifungal efficacy, suggesting that the target compound’s dimethylpiperidine group could modulate such activity through conformational effects .

Biological Activity

The compound 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide is a complex organic molecule with potential therapeutic applications. Its unique structure combines a piperidine moiety with an oxadiazole and a sulfonamide group, which may contribute to its biological activity. This article explores the biological activities associated with this compound, including its antimicrobial properties, cytotoxicity profiles, and potential mechanisms of action.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

Key Properties

| Property | Value |

|---|---|

| Molecular Weight | 427.5 g/mol |

| CAS Number | 952861-10-8 |

| Molecular Formula | C22H25N3O4S |

Biological Activity Overview

Antimicrobial Activity

Research has shown that derivatives of 1,3,4-oxadiazole exhibit significant antimicrobial properties. A study highlighted that compounds containing the oxadiazole scaffold displayed potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of the piperidine sulfonyl group in our compound may enhance its binding affinity to bacterial targets, resulting in improved efficacy.

Cytotoxicity Studies

In vitro studies conducted on human cell lines revealed that the compound exhibits a selectivity index (SI) greater than 10, indicating low cytotoxicity compared to standard antiparasitic agents like albendazole . The tested concentrations were significantly higher than the minimum effective dose for antiparasitic activity, suggesting a favorable safety profile.

The biological activity of this compound is likely attributed to multiple mechanisms:

- Inhibition of Enzymatic Pathways : The oxadiazole moiety has been linked to the inhibition of key enzymes involved in bacterial cell wall synthesis and metabolism.

- Interaction with Cellular Targets : The sulfonamide group may facilitate binding to specific protein targets within microbial cells, disrupting their function .

Case Studies

A notable case study involved the evaluation of similar oxadiazole derivatives against Mycobacterium bovis, where compounds demonstrated significant inhibitory effects. The binding affinity of these compounds was assessed using molecular docking simulations, confirming their potential as antimicrobial agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.